3-Bromo-2,4-dichlorobenzenesulfonamide

Description

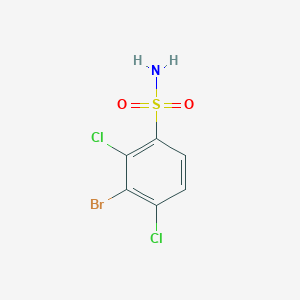

3-Bromo-2,4-dichlorobenzenesulfonamide is a halogenated aromatic sulfonamide characterized by a benzene ring substituted with bromine (Br) at position 3, chlorine (Cl) at positions 2 and 4, and a sulfonamide (-SO₂NH₂) functional group. This compound is structurally significant due to its electron-withdrawing substituents, which influence its reactivity and applications in organic synthesis, particularly in cross-coupling reactions and pharmaceutical intermediate preparation .

Key properties include:

- Electrophilic reactivity: The bromine atom at position 3 facilitates Suzuki-Miyaura and Ullmann-type cross-coupling reactions, enabling the introduction of aryl or alkyl groups .

- Solubility: Like most halogenated sulfonamides, it is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) due to the sulfonamide group’s polarity .

- Thermal stability: Halogen substituents enhance thermal stability, making it suitable for high-temperature synthetic processes .

Properties

IUPAC Name |

3-bromo-2,4-dichlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl2NO2S/c7-5-3(8)1-2-4(6(5)9)13(10,11)12/h1-2H,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSXGJAKOIYTQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1S(=O)(=O)N)Cl)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,4-dichlorobenzenesulfonamide typically involves the sulfonation of 3-bromo-2,4-dichlorobenzene followed by the introduction of the sulfonamide group. The reaction conditions often include the use of strong acids like sulfuric acid or chlorosulfonic acid to achieve sulfonation. The subsequent introduction of the sulfonamide group can be carried out using ammonia or amines under controlled conditions to ensure the desired substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like crystallization and chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,4-dichlorobenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, leading to different derivatives.

Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and boron reagents are typically used under mild conditions to facilitate the coupling process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

3-Bromo-2,4-dichlorobenzenesulfonamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: It can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group, which is known to interact with biological molecules.

Medicine: Derivatives of this compound may have potential therapeutic applications, including antimicrobial and anticancer properties.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2,4-dichlorobenzenesulfonamide involves its interaction with molecular targets through its sulfonamide group. This group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The bromine and chlorine atoms may also contribute to the compound’s reactivity and binding affinity, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of 3-Bromo-2,4-dichlorobenzenesulfonamide, focusing on substituent effects, reactivity, and applications:

Substituent Effects on Reactivity

- Halogen type and position : Bromine at position 3 (as in the target compound) enhances oxidative stability compared to fluorine (e.g., 3,4-Difluorobenzenesulfonamide) but reduces electrophilicity. Chlorine at positions 2 and 4 increases electron withdrawal, accelerating nucleophilic aromatic substitution .

- Sulfonamide substituents: Methyl or isopropyl groups (e.g., 4-Bromo-N-methylbenzenesulfonamide) improve lipid solubility, enhancing membrane permeability in bioactive molecules, while disulfonamides (e.g., 4-Amino-6-bromo-1,3-benzenedisulfonamide) exhibit stronger hydrogen-bonding capacity for enzyme targeting .

Physical and Chemical Properties

- Melting points: Halogenated derivatives generally have higher melting points due to increased molecular symmetry and intermolecular halogen bonding. For example, 3-Bromo-N-isopropylbenzenesulfonamide melts at ~150–160°C, whereas non-halogenated analogs like benzenesulfonamide melt at ~80°C .

- Solubility: Electron-withdrawing groups (e.g., -Cl, -Br) reduce aqueous solubility. This compound is less soluble in ethanol (<1 mg/mL) compared to 3,4-Difluorobenzenesulfonamide (~10 mg/mL) due to higher halogen content .

Biological Activity

3-Bromo-2,4-dichlorobenzenesulfonamide is a sulfonamide derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves the bromination and chlorination of benzenesulfonamide derivatives, followed by purification processes such as recrystallization or chromatography. The compound's synthesis has been optimized to enhance yield and purity, allowing for more effective biological testing.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound's IC50 values indicate potent cytotoxic effects, surpassing those of established chemotherapeutics like erlotinib in certain contexts .

Table 1: IC50 Values of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 1.13 ± 0.96 |

| A549 | 0.89 ± 0.45 |

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific enzymes associated with tumor growth. For instance, it has been shown to inhibit insulin-regulated aminopeptidase (IRAP), which plays a role in cancer progression and metastasis. The binding affinity of this compound to IRAP was reported with an IC50 value of 2.1 µM, indicating a strong inhibitory effect .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives. Modifications on the benzene ring and sulfonamide group can significantly influence the compound's potency and selectivity.

Table 2: Structure-Activity Relationships of Sulfonamide Derivatives

| Compound | Substitution | IC50 (µM) | Remarks |

|---|---|---|---|

| A | Bromine | 2.1 | Effective IRAP inhibitor |

| B | Chlorine | >125 | Inactive |

| C | No substitution | 39 | Moderate activity |

These findings suggest that specific substitutions enhance or diminish the biological activity of sulfonamides.

Case Studies

- Inhibition of IRAP : A study focused on the inhibition of IRAP by various sulfonamide derivatives showed that structural modifications could either enhance or reduce inhibitory potency. The study highlighted that the presence of halogens like bromine and chlorine significantly affected binding affinity and enzyme inhibition .

- Anticancer Efficacy : Another investigation assessed the anticancer properties of a series of sulfonamides, including this compound. Results indicated that compounds with similar structural motifs exhibited varying degrees of cytotoxicity across multiple cancer cell lines, establishing a foundation for further development in cancer therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.